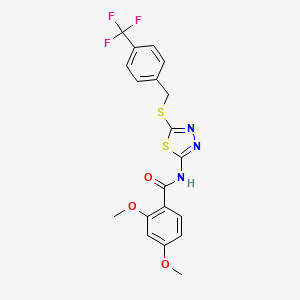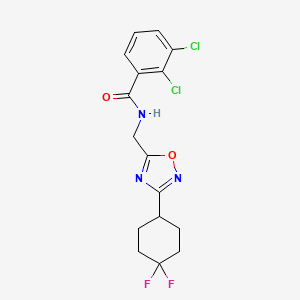
3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine is a heterocyclic compound that belongs to the pyridazine family
作用機序
Target of Action
Related compounds such as pyrazolines and their derivatives have been reported to have a wide range of biological and pharmacological activities .
Mode of Action
It’s worth noting that related compounds, such as pyrazolines, have been reported to exhibit various pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Biochemical Pathways
Related compounds have been shown to affect various cellular components negatively, particularly under conditions of oxidative stress .
Result of Action
Related compounds have been reported to exhibit various pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .
Action Environment
It’s worth noting that the 3,4-dimethoxybenzyl group has been reported to increase the solubility and stability of related compounds, especially at elevated temperature (60 °c) and in the presence of protons (trifluoroacetic acid) .
準備方法
The synthesis of 3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of the key intermediates, which include benzyl mercaptan and 3,4-dimethoxybenzaldehyde.
Formation of Pyridazine Ring: The pyridazine ring is formed through a cyclization reaction involving hydrazine derivatives and appropriate dicarbonyl compounds.
Introduction of Benzylsulfanyl Group: The benzylsulfanyl group is introduced via a nucleophilic substitution reaction, where benzyl mercaptan reacts with a suitable leaving group on the pyridazine ring.
Final Product: The final product, this compound, is obtained after purification and characterization.
Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalysts, to achieve higher yields and purity.
化学反応の分析
3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of functional groups on the pyridazine ring.
Substitution: Nucleophilic substitution reactions can occur at the benzylsulfanyl group, where nucleophiles like amines or thiols replace the benzyl group.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
Common reagents and conditions used in these reactions include palladium catalysts, base, and appropriate solvents. Major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine has been explored for various scientific research applications:
Medicinal Chemistry: The compound has shown potential as an antimicrobial agent, with activity against various bacterial and fungal strains. It has also been studied for its anticancer properties, targeting specific molecular pathways involved in cancer cell proliferation.
Biological Studies: In biological research, the compound is used as a probe to study enzyme inhibition and receptor binding. Its unique structure allows for selective interaction with specific biological targets.
Industrial Applications: The compound is used in the synthesis of advanced materials, such as polymers and dyes, due to its ability to undergo various chemical modifications.
類似化合物との比較
3-(benzylsulfanyl)-6-(3,4-dimethoxyphenyl)pyridazine can be compared with other similar compounds, such as:
3-Benzylsulfanyl-6-phenylpyridazine: This compound lacks the dimethoxy groups, resulting in different chemical properties and biological activities.
3-Benzylsulfanyl-6-(4-methoxyphenyl)pyridazine:
3-Benzylsulfanyl-6-(3,4-dihydroxyphenyl)pyridazine: The hydroxyl groups introduce additional hydrogen bonding interactions, affecting the compound’s solubility and biological activity.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
IUPAC Name |
3-benzylsulfanyl-6-(3,4-dimethoxyphenyl)pyridazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-22-17-10-8-15(12-18(17)23-2)16-9-11-19(21-20-16)24-13-14-6-4-3-5-7-14/h3-12H,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRLODLDQZFSBFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NN=C(C=C2)SCC3=CC=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[bis(2-cyanoethyl)sulfamoyl]-N-(6-ethoxy-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2843716.png)

![N-(2-oxobenzo[d][1,3]oxathiol-5-yl)-N-(phenylsulfonyl)cyclohexanecarboxamide](/img/structure/B2843718.png)

![2-cyano-N-{4-[(difluoromethyl)sulfanyl]phenyl}-3-(4-hydroxy-3-methoxy-5-nitrophenyl)prop-2-enamide](/img/structure/B2843722.png)

![N-(3-chloro-4-methylphenyl)-2-((2-(4-methoxyphenyl)imidazo[1,2-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2843724.png)





